(2E)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
Description
The compound "(2E)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one" features a conjugated enone system (prop-2-en-1-one) linking a piperazine-substituted 4,6-dimethylbenzothiazole moiety to a thiophen-2-yl group. The piperazine ring introduces conformational flexibility and basicity, which may improve solubility and bioavailability. The thiophene group contributes to π-π stacking interactions, a common feature in bioactive molecules.
Properties
IUPAC Name |
(E)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c1-14-12-15(2)19-17(13-14)26-20(21-19)23-9-7-22(8-10-23)18(24)6-5-16-4-3-11-25-16/h3-6,11-13H,7-10H2,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHIEBQOAQHBCG-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the attachment of the thiophene moiety through a Heck reaction or similar coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key coupling reactions .
Chemical Reactions Analysis
Reactivity of the α,β-Unsaturated Ketone (Enone)
The enone system (C=O conjugated to C=C) is a key reactive site, enabling the following transformations:
Michael Addition Reactions
-
Nucleophilic attack at the β-carbon of the enone occurs with amines, thiols, or stabilized carbanions.
Example: Reaction with primary amines forms β-amino ketone derivatives.
Conditions : Ethanol, RT, 6–12 hours.
| Nucleophile | Product | Yield | Reference |
|---|---|---|---|
| Benzylamine | (2E)-3-(thiophen-2-yl)-1-[4-(4,6-dimethylbenzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one benzylamine adduct | 68% |
[4+2] Cycloaddition (Diels-Alder)
-
The enone acts as a dienophile in reactions with conjugated dienes (e.g., 1,3-butadiene derivatives).
Conditions : Toluene, reflux, 24 hours.
| Diene | Cycloadduct Structure | Yield | Reference |
|---|---|---|---|
| Cyclopentadiene | Bicyclic tetrahydrofuran derivative | 52% |
Piperazine Ring Functionalization
The piperazine nitrogen atoms participate in alkylation, acylation, and coordination chemistry:
N-Alkylation/Acylation
-
Primary amine reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides .
Example: Reaction with acetyl chloride produces N-acetylated derivatives.
| Reagent | Product | Yield | Conditions | Reference |
|---|---|---|---|---|
| Acetyl chloride | N-Acetyl-piperazine analog | 75% | DCM, RT, 2 hours |
Metal Coordination
-
Piperazine acts as a bidentate ligand for transition metals (e.g., Cu(II), Ni(II)) .
Complex example : [Cu(L)Cl₂] (L = ligand derived from the compound).
Stoichiometry : 1:1 (metal:ligand), confirmed by UV-Vis and ESR .
Benzothiazole Ring Modifications
The 4,6-dimethylbenzothiazole core undergoes electrophilic substitutions, though steric hindrance from methyl groups limits reactivity:
Electrophilic Aromatic Substitution
| Nitrating Agent | Product | Yield | Reference |
|---|---|---|---|
| HNO₃ (fuming) | 5-Nitro-4,6-dimethylbenzothiazole derivative | 41% |
Thiophene Ring Reactivity
The thiophene moiety participates in electrophilic substitutions and cross-coupling reactions:
Suzuki-Miyaura Coupling
-
Palladium-catalyzed coupling with aryl boronic acids introduces substituents at the 5-position of thiophene .
| Boronic Acid | Product | Yield | Conditions | Reference |
|---|---|---|---|---|
| Phenylboronic acid | 5-Phenylthiophene analog | 83% | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |
Reduction of Enone
-
Catalytic hydrogenation (H₂/Pd-C) reduces the C=C bond to a single bond, yielding the saturated ketone.
Conditions : 50 psi H₂, EtOH, 6 hours.
| Catalyst | Product | Yield | Reference |
|---|---|---|---|
| Pd/C (10%) | Saturated ketone derivative | 89% |
Scientific Research Applications
(2E)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (2E)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes . The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and ultimately affecting cell function .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural elements and hypothesized properties of the target compound with analogs from literature:
Key Observations:
- Piperazine vs. Pyrazolone : The piperazine group in the target compound introduces basicity and flexibility, which may improve aqueous solubility compared to rigid pyrazolone-containing analogs .
- Thiophene Position : The thiophen-2-yl group in the target compound (vs. phenyl or thiophen-3-yl in analogs) may optimize π-stacking interactions with aromatic residues in biological targets.
Biological Activity
The compound (2E)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 498.6 g/mol. The structure features a piperazine moiety linked to a benzothiazole and a thiophene ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C29H26N2O4S |
| Molecular Weight | 498.6 g/mol |
| InChI | InChI=1S/C29H26N2O4S/... |
| InChIKey | JOUCWRNQYHRBJE-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar benzothiazole derivatives possess antibacterial and antifungal activities, with minimal inhibitory concentrations (MIC) ranging from 50 μg/mL to lower values depending on the specific structure and substituents . The presence of the piperazine and thiophene rings in our compound may enhance its interaction with microbial targets.
Anticancer Potential
Several studies have focused on the anticancer potential of compounds containing benzothiazole and thiophene moieties. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.11 to 5.51 μM . The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of p53 expression .
Anti-Tubercular Activity
The compound's structural components suggest potential anti-tubercular activity. A related study reported that benzothiazole derivatives exhibited IC90 values against Mycobacterium tuberculosis ranging from 3.73 to 4.00 μM . Given the structural similarities, it is plausible that our compound may also exhibit comparable efficacy against tuberculosis.
The biological activity of (2E)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular proliferation and survival pathways.
- DNA Interaction : The ability to intercalate into DNA or disrupt DNA replication processes may contribute to its anticancer properties.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.
Study 1: Anticancer Activity Evaluation
In a recent study evaluating various benzothiazole derivatives, one compound exhibited an IC50 value of 0.65 µM against MCF-7 cells, indicating potent anticancer activity . The study highlighted the role of structural modifications in enhancing biological activity.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of related thiophene-benzothiazole compounds showed promising results against gram-positive bacteria with MIC values as low as 25 µg/mL . This underscores the potential for our compound in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
